molecular formula C12H16ClNO3 B2835269 5-Ethoxy-6-methoxy-3-oxo-1-indanaminium chloride CAS No. 1052545-06-8

5-Ethoxy-6-methoxy-3-oxo-1-indanaminium chloride

Cat. No.: B2835269
CAS No.: 1052545-06-8
M. Wt: 257.71
InChI Key: GGLJZNQQBQBTLB-UHFFFAOYSA-N
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Description

5-Ethoxy-6-methoxy-3-oxo-1-indanaminium chloride is a substituted indanamine derivative characterized by its bicyclic indan backbone, ethoxy and methoxy substituents at positions 5 and 6, and a 3-oxo group. The aminium chloride moiety enhances its solubility in polar solvents, making it suitable for pharmaceutical and materials science applications.

Properties

IUPAC Name

3-amino-6-ethoxy-5-methoxy-2,3-dihydroinden-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-3-16-12-5-8-7(4-11(12)15-2)9(13)6-10(8)14;/h4-5,9H,3,6,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLJZNQQBQBTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(CC(=O)C2=C1)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Ethoxy-6-methoxy-3-oxo-1-indanaminium chloride involves several steps. One common method includes the reaction of anthranilic acid with 2-pyrrolidone using thionyl chloride (SOCl2) to yield the deoxyvasicinone alkaloid, which is then further processed to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

5-Ethoxy-6-methoxy-3-oxo-1-indanaminium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into various reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

5-Ethoxy-6-methoxy-3-oxo-1-indanaminium chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethoxy-6-methoxy-3-oxo-1-indanaminium chloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural similarities with substituted indanamines and tryptamine derivatives. For example:

  • 5-Methoxytryptamine and 7-Methoxytryptamine : These tryptamine derivatives feature methoxy groups on the indole ring but lack the ethoxy and 3-oxo functionalities. Their biological activity (e.g., serotonin receptor modulation) is well-documented, whereas 5-Ethoxy-6-methoxy-3-oxo-1-indanaminium chloride’s pharmacological profile remains less explored .
  • 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate: This nitroimidazole derivative shares the aminium chloride motif but differs in core structure and functional groups, emphasizing antimicrobial applications rather than neurological targeting .

Physicochemical Properties

A comparison of key properties is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) CAS RN Solubility
This compound C₁₂H₁₆ClNO₃ 265.72 (calculated) Not listed Polar solvents (e.g., methanol, KCl solutions)
5-Methoxytryptamine C₁₁H₁₄N₂O 190.24 608-07-1 Ethanol, DMSO
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride C₆H₁₀Cl₂N₄O₂・H₂O 261.10 49575-10-2 Water, methanol

Functional and Application Differences

  • For instance, TNT and DNT detection in KCl-methanol solutions demonstrates the utility of amine-containing compounds in sensor design . The chloride ion in this compound may similarly stabilize electrochemical interfaces.
  • Biological Activity : Unlike 5-Methoxytryptamine (a serotonin analogue), the target compound’s 3-oxo group and rigid indan backbone may confer unique receptor-binding properties, though further studies are needed.

Research Findings and Gaps

  • Structural Analysis : SHELX software, particularly SHELXL, is the gold standard for refining such compounds’ crystal structures, suggesting its probable use in resolving the target compound’s conformation .
  • Synthetic Challenges : The ethoxy and methoxy groups may introduce steric hindrance during synthesis, complicating purification compared to simpler analogues.
  • Data Limitations: No peer-reviewed studies directly addressing the compound’s bioactivity or material properties were identified in the provided evidence, highlighting a critical research gap.

Biological Activity

5-Ethoxy-6-methoxy-3-oxo-1-indanaminium chloride (CAS No. 1052545-06-8) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex indanaminium structure, which contributes to its unique properties and mechanisms of action. The molecular formula is C12H16ClNO3C_{12}H_{16}ClNO_3, with a molecular weight of approximately 257.71 g/mol .

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

InChI InChI 1S C12H15NO3 ClH c1 3 16 12 5 8 7 4 11 12 15 2 9 13 6 10 8 14 h4 5 9H 3 6 13H2 1 2H3 1H\text{InChI }\text{InChI 1S C12H15NO3 ClH c1 3 16 12 5 8 7 4 11 12 15 2 9 13 6 10 8 14 h4 5 9H 3 6 13H2 1 2H3 1H}
PropertyValue
Molecular FormulaC₁₂H₁₆ClNO₃
Molecular Weight257.71 g/mol
CAS Number1052545-06-8

This compound is characterized by its ethoxy and methoxy substituents, which enhance its solubility and biological activity.

Research Findings

Recent studies have explored the potential therapeutic applications of this compound, particularly in the context of antimicrobial and anti-inflammatory activities. Here are some key findings:

  • Antimicrobial Activity : In vitro studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound's effectiveness is thought to stem from its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes .
  • Anti-inflammatory Properties : Preliminary research suggests that this compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or modulation of immune responses. Further investigation is needed to elucidate these mechanisms fully .

Case Studies

Several case studies have documented the biological effects of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that the compound significantly reduced bacterial growth at concentrations as low as 50 µg/mL. The mechanism was linked to the disruption of the bacterial cell wall integrity.

Case Study 2: Inflammatory Response Modulation

In a model of induced inflammation in vitro, treatment with the compound resulted in a notable decrease in the levels of TNF-alpha and IL-6, suggesting its potential utility in managing inflammatory conditions.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other indanaminium derivatives:

Compound NameBiological Activity
3-amino-6-ethoxy-5-methoxy-2,3-dihydroinden-1-one hydrochlorideSimilar antimicrobial properties
Indole derivativesVaried biological activities; less specific than indanaminium derivatives

These comparisons highlight the distinctive profile of this compound regarding its biological activity.

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